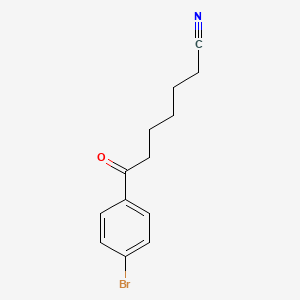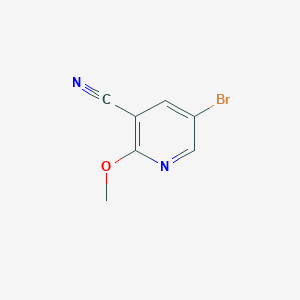
7-(4-Bromophenyl)-7-oxoheptanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(4-Bromophenyl)-7-oxoheptanenitrile is a synthetic organic molecule that is not directly described in the provided papers. However, the papers do discuss related bromophenyl compounds with similar structural motifs, which can provide insights into the properties and reactivity of the compound . For instance, the synthesis and characterization of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD) , the crystal structure of 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline , and the solid-state structure of p-bromo phenyl 4,5,7-tri-O-benzyl-β-D-glycero-D-talo-septanoside are discussed in the papers.
Synthesis Analysis
The synthesis of bromophenyl compounds typically involves the use of bromination reactions and the formation of carbon-carbon bonds. In paper , BBPHD was synthesized according to a procedure described in the literature, which likely involved similar steps that could be adapted for the synthesis of 7-(4-Bromophenyl)-7-oxoheptanenitrile. The synthesis of the compound in paper involved a reaction between 1-(4-bromophenyl)-3-phenyl-2-propene-1-one and 5,5-dimethyl-1,3-cyclohexanedione in DMF, which suggests that a similar approach could be used for the synthesis of related compounds.
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is often characterized using single-crystal X-ray diffraction, as seen in all three papers . The crystallographic information provides insights into the conformation and geometry of the molecules. For example, the compound in paper exhibits a half-chair conformation in its six-membered ring, which could influence the reactivity and physical properties of the molecule. The twist-chair conformation of the septanoside derivative in paper also highlights the importance of conformational analysis in understanding the behavior of such compounds.
Chemical Reactions Analysis
The reactivity of bromophenyl compounds can be influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers do not directly discuss the chemical reactions of 7-(4-Bromophenyl)-7-oxoheptanenitrile, but the reactivity study of BBPHD in paper includes an analysis of frontier molecular orbitals, global chemical reactivity descriptors, and natural bond order (NBO) analysis. These studies can provide a theoretical framework for predicting the reactivity of similar compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl compounds are determined by their molecular structure and can be studied using various spectral tools such as FT-IR, FT-Raman, 1H NMR, 13C NMR, and UV-visible spectroscopy . Theoretical calculations, such as those performed using DFT/B3LYP/6-311++G(d,p) level of theory, can complement experimental data and provide a comprehensive understanding of the properties of these compounds. The influence of non-covalent interactions on the solid-state packing of molecules, as discussed in paper , is also crucial for understanding the physical properties of these compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(4-bromophenyl)-7-oxoheptanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONHBHRZKLNZIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642202 |
Source


|
| Record name | 7-(4-Bromophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-88-6 |
Source


|
| Record name | 7-(4-Bromophenyl)-7-oxoheptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)
![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)











